Isopropyl 5-bromonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tirabrutinib, also known by its brand name Velexbru, is an orally administered, small molecule inhibitor of Bruton’s tyrosine kinase. It is being developed by Ono Pharmaceutical and Gilead Sciences for the treatment of autoimmune disorders and hematological malignancies. Tirabrutinib irreversibly and covalently binds to Bruton’s tyrosine kinase in B cells, inhibiting aberrant B cell receptor signaling in B cell-related cancers and autoimmune diseases .
Mechanism of Action
Target of Action
Isopropyl 5-bromonicotinamide primarily targets the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation, a post-translational modification of proteins that controls many biological processes including DNA repair, transcription, and cell signaling .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tirabrutinib involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of tirabrutinib involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and compliance with regulatory standards. The production process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tirabrutinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving tirabrutinib include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various functionalized analogs .
Scientific Research Applications
Tirabrutinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on B cell receptor signaling and immune cell function.
Medicine: Developed as a therapeutic agent for autoimmune disorders and hematological malignancies, such as chronic lymphocytic leukemia, B cell lymphoma, and primary central nervous system lymphoma
Industry: Utilized in the development of targeted therapies and personalized medicine approaches
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: The first-in-class Bruton’s tyrosine kinase inhibitor, widely used for the treatment of B cell malignancies.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: Another second-generation Bruton’s tyrosine kinase inhibitor with enhanced potency and selectivity.
Orelabrutinib: A newer Bruton’s tyrosine kinase inhibitor with a favorable safety profile
Uniqueness of Tirabrutinib
Tirabrutinib is distinguished by its high selectivity for Bruton’s tyrosine kinase and its ability to irreversibly bind to the enzyme. This results in potent inhibition of B cell receptor signaling with potentially fewer off-target effects compared to earlier inhibitors like ibrutinib. Additionally, tirabrutinib has shown efficacy in treating primary central nervous system lymphoma, a rare and aggressive form of cancer .
Properties
IUPAC Name |
5-bromo-N-propan-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONIYOWDLSXKNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415407 |
Source
|
Record name | ISOPROPYL 5-BROMONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104290-45-1 |
Source
|
Record name | ISOPROPYL 5-BROMONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.